molecular formula C7H3BrF4O B1375694 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene CAS No. 1242249-84-8

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1375694
M. Wt: 259 g/mol
InChI Key: YPXLOIBEAHHYGO-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a liquid with a density of 1.62 g/mL at 25 °C . The refractive index n20/D is 1.462 (lit.) .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
    • Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a type of organofluorine compound. Organofluorine compounds are often used in the production of pharmaceuticals and agrochemicals.
    • Results or Outcomes : The outcomes of using this compound would also depend on the specific pharmaceutical or agrochemical product being synthesized. In general, the use of organofluorine compounds can enhance the properties of these products, such as their stability, potency, and selectivity.
    • Application Summary : This compound can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
    • Results or Outcomes : The outcome would be the successful synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene .
    • Application Summary : It can be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
    • Results or Outcomes : The outcome would be the successful synthesis of the atropisomeric diphosphine ligand .
    • Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” can be used in Pd-catalyzed direct arylation of heteroarenes .
    • Methods of Application : The specific methods of application or experimental procedures would involve the use of a palladium catalyst and the heteroarene to be arylated .
    • Results or Outcomes : The outcome would be the successful arylation of the heteroarene .
    • Application Summary : This compound can be used as a precursor in the synthesis of arynes or heteroarynes .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular aryne or heteroaryne being synthesized .
    • Results or Outcomes : The outcome would be the successful synthesis of the desired aryne or heteroaryne .
    • Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” can be used in palladium-catalyzed reactions . In most cases, for such reactions, the more reactive 1-iodo-4-(trifluoromethoxy)benzene was used, or a high loading of an expensive ligand had to be employed .
    • Methods of Application : The specific methods of application or experimental procedures would involve the use of a palladium catalyst .
    • Results or Outcomes : The outcome would be the successful completion of the palladium-catalyzed reaction .

Safety And Hazards

The compound is classified as a combustible liquid with a flash point of 63 °C . It is harmful by inhalation, in contact with skin, and if swallowed . The compound is also flammable, and its vapour forms an explosive mixture with air .

properties

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXLOIBEAHHYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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